molecular formula C19H14ClNOS2 B12133329 (5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12133329
M. Wt: 371.9 g/mol
InChI Key: NYBQQMPPFKPEFO-NEOBQEPSSA-N
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Description

(5Z)-3-(3-Chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic derivative of the 4-thiazolidinone core, a privileged scaffold in modern medicinal chemistry . This compound belongs to the class of 5-ene-rhodanines, characterized by an exocyclic double bond at the C5 position, which is crucial for its chemical reactivity and interaction with biological targets . The structure features a 3-chlorophenyl group at the N3 position and a complex cinnamylidene moiety at the C5 position, contributing to its unique physicochemical and pharmacological properties. As a member of the 5-ene-4-thiazolidinone family, this compound is of significant interest in interdisciplinary research for the development of new drug candidates . Thiazolidinone derivatives, particularly 5-ene-rhodanines, are extensively investigated in hit-to-lead optimization campaigns for their diverse biological activities. These include potential antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, making them a versatile scaffold for probing various biological pathways . The presence of the thioxo group at the 2-position and the specific stereochemistry (Z-isomer) around the exocyclic double bond are key structural features that influence its binding affinity and selectivity . This product is intended for research and development purposes in a controlled laboratory environment. It is a valuable tool for scientists working in chemical biology, medicinal chemistry, and pharmaceutical sciences, enabling the exploration of structure-activity relationships (SAR) and the discovery of new bioactive molecules.

Properties

Molecular Formula

C19H14ClNOS2

Molecular Weight

371.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClNOS2/c1-13(10-14-6-3-2-4-7-14)11-17-18(22)21(19(23)24-17)16-9-5-8-15(20)12-16/h2-12H,1H3/b13-10+,17-11-

InChI Key

NYBQQMPPFKPEFO-NEOBQEPSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides, prepared via hydrazide-isothiocyanate reactions, are cyclized to form the thiazolidin-4-one ring. For example, reacting 3-chlorophenyl isothiocyanate with a hydrazide derivative (e.g., (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide) yields a thiosemicarbazide intermediate. Cyclization with chloracetyl chloride in N,N-dimethylformamide (DMF) at reflux generates the 3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one core. Key spectral data include:

  • IR : Disappearance of C=S (thione) stretch (~1,200 cm⁻¹) and emergence of C-S (thiazolidinone) at 690–695 cm⁻¹.

  • ¹H NMR : Singlets for methylene protons (δ 3.67–3.78 ppm) and methine protons (δ 8.09 ppm).

One-Pot Three-Component Reaction

An alternative approach involves a one-pot reaction of 3-chloroaniline, thioglycolic acid, and an oxo-compound (e.g., glyoxylic acid). This method, adapted from spiro-thiazolidinone syntheses, avoids isolation of intermediates and achieves yields up to 85% under Dean-Stark conditions.

ParameterConventional MethodMicrowave Method
CatalystZnCl₂ (anhydrous)Piperidine/AcONa
SolventEthanolGlacial acetic acid
Temperature (°C)80–10080–120
Time (hours)6–80.5–1
Yield (%)62–7585–98

Microwave irradiation (90 W, 80°C, 60 min) in a closed vessel with 1.2 equiv. AcONa and 0.1 equiv. piperidine achieves near-quantitative yields. The Z-configuration at position 5 is thermodynamically favored, as confirmed by NOESY correlations.

Aldehyde Preparation

(2E)-2-Methyl-3-phenylpropenal is synthesized via aldol condensation of acetophenone and formaldehyde under basic conditions. Key characteristics:

  • ¹H NMR : δ 9.52 (d, J = 8.0 Hz, 1H, CHO), 7.35–7.45 (m, 5H, Ar-H), 6.75 (dq, J = 15.6, 6.8 Hz, 1H, CH), 1.98 (d, J = 6.8 Hz, 3H, CH₃).

Stereochemical Control and Characterization

The target compound exhibits Z-geometry at the thiazolidinone’s exo double bond and E-geometry in the propenal moiety. These configurations are confirmed via:

  • X-ray crystallography : Analogous structures show dihedral angles of 2.5°–5.0° between the thiazolidinone and arylidene planes.

  • ¹³C NMR : Carbonyl resonances at δ 192–195 ppm (C4=O) and δ 175–178 ppm (C2=S).

Scalability and Industrial Feasibility

Microwave methods reduce reaction times from hours to minutes, enabling gram-scale synthesis. However, the cost of (2E)-2-methyl-3-phenylpropenal necessitates optimization via in situ aldehyde generation or alternative catalysts (e.g., SiO₂-supported ionic liquids) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles for Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Hydroxyl derivatives

    Substitution Products: Amino, thio, and alkoxy derivatives

Scientific Research Applications

(5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves multiple pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents (Position 3 and 5) Key Structural Features References
(5Z)-3-(3-Chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one 3-Cl-phenyl; (2E)-2-methyl-3-phenylprop-2-en-1-ylidene Conjugated diene system at position 5; chloro group enhances lipophilicity and π-π stacking
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl; 2-hydroxybenzylidene Intramolecular H-bond (O–H⋯S) stabilizes planar conformation; dihedral angle A/B = 79.26°
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Cl-4-Me-phenyl; 2,5-dimethoxybenzylidene Methoxy groups enhance solubility; Cl and Me groups influence steric hindrance
(5Z)-3-(3-Chlorophenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one 3-Cl-phenyl; 2-(2-phenoxyethoxy)benzylidene Extended ether chain increases molecular flexibility and potential membrane permeability

Crystallographic and Hydrogen-Bonding Patterns

  • Title Compound: The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group introduces steric bulk, likely reducing planarity compared to simpler benzylidene derivatives. No crystallographic data are directly available in the provided evidence, but analogous compounds exhibit dihedral angles between the thiazolidinone ring and aryl substituents ranging from 9.68° to 79.26°, influencing packing efficiency .
  • (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one : Forms dimers via intermolecular C–H⋯S and O–H⋯S hydrogen bonds, creating R₂²(7) and R₂²(10) ring motifs. Intramolecular H-bonding stabilizes a planar conformation critical for π-π stacking .
  • Methoxylated Derivatives : Compounds with 2,5-dimethoxybenzylidene substituents (e.g., ) show enhanced solubility in polar solvents due to methoxy groups, contrasting with the chloro-substituted title compound’s higher lipophilicity.

Biological Activity

The compound (5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is recognized for its diverse biological activities. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and structural activity relationships.

Chemical Structure and Properties

The structure of (5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one features a thiazolidinone core with a chlorophenyl substituent and an enone moiety. The presence of these functional groups plays a crucial role in its biological activity.

1. Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)10.5
MCF7 (Breast Cancer)8.7
HeLa (Cervical Cancer)12.0

The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways, leading to increased cancer cell death.

2. Antimicrobial Activity

Thiazolidinones have also been reported to possess antimicrobial properties. The compound was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli15
S. aureus10
P. aeruginosa20

The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes.

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been a focus of research due to their ability to inhibit pro-inflammatory cytokines. Studies indicate that the compound can significantly reduce levels of TNF-alpha and IL-6 in vitro.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly influenced by their chemical structure. Modifications at various positions on the thiazolidinone ring can enhance or diminish activity:

  • Position 3 Substituents : Chlorophenyl groups have been associated with increased anticancer activity due to enhanced lipophilicity and improved binding affinity to target proteins.
  • Position 5 Modifications : The presence of an enone moiety has been linked to increased cytotoxicity against cancer cells.

Case Studies

A recent case study evaluated the efficacy of several thiazolidinone derivatives, including our compound, in treating resistant strains of cancer cells. The results indicated that modifications leading to increased electron density on the phenyl rings significantly improved their anticancer properties.

Q & A

Basic Research Questions

Q. What are the key structural features of (5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one that influence its reactivity and biological activity?

  • The compound’s core structure includes a thiazolidinone ring with a 2-thioxo group, a 3-(3-chlorophenyl) substituent, and a conjugated (2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety. The stereochemistry (5Z) and electronic effects from the chlorophenyl group enhance its ability to participate in π-π stacking and hydrogen bonding, critical for interactions with biological targets like enzymes . The rigidity of the conjugated system also affects its pharmacokinetic properties.

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for achieving optimal yields?

  • Synthesis typically involves:

Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloketones under basic conditions.

Introduction of the (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group via Knoevenagel condensation, requiring anhydrous solvents (e.g., ethanol or DMF) and catalysts like piperidine.

Purification via column chromatography or recrystallization to isolate the (5Z)-isomer .

  • Key conditions:

  • Temperature : 60–80°C for condensation steps.
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve reaction rates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions, particularly the (5Z) configuration .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects stereoisomeric impurities .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes during synthesis to enhance biological activity?

  • Stereocontrol strategies :

  • Use chiral auxiliaries or catalysts to favor the (5Z)-isomer, which often exhibits higher bioactivity .
  • Adjust solvent polarity: Less polar solvents (e.g., toluene) may stabilize the desired transition state during condensation .
    • Mechanistic studies : Employ density functional theory (DFT) to model reaction pathways and identify energy barriers to isomer formation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity validation : Re-evaluate compound purity via HPLC and NMR, as impurities (e.g., (5E)-isomers) can skew activity results .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration in enzyme inhibition assays .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) to isolate structure-activity relationships .

Q. How can the compound’s potential as an enzyme inhibitor be systematically evaluated?

  • In vitro assays :

  • Kinetic studies : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity to active sites .
    • In vivo validation : Use murine models to assess bioavailability and toxicity before mechanistic studies .

Q. What computational methods predict interaction mechanisms between this compound and biological targets?

  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over time (e.g., GROMACS) to study conformational changes .
  • Pharmacophore modeling : Identify critical functional groups (e.g., thioxo group) responsible for target engagement .
  • QSAR studies : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity using regression models .

Methodological Recommendations

  • Synthesis optimization : Prioritize continuous flow reactors for improved temperature control and yield .
  • Biological assays : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
  • Data analysis : Use multivariate statistical tools (e.g., PCA) to disentangle overlapping variables in activity studies .

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